Cas no 16320-13-1 ((S)-5-Hexanolide)

(S)-5-Hexanolide, also known as (S)-δ-Hexalactone, is a chiral lactone with the molecular formula C₆H₁₀O₂. This compound is characterized by its five-membered ring structure and a stereocenter at the 5-position, imparting enantioselective properties valuable in synthetic and pharmaceutical applications. Its high purity and defined stereochemistry make it a useful intermediate in asymmetric synthesis, particularly for flavor and fragrance compounds, as well as bioactive molecules. (S)-5-Hexanolide exhibits a mild, fruity odor, contributing to its utility in fine chemical formulations. The compound’s stability and compatibility with organic solvents further enhance its versatility in research and industrial processes.
(S)-5-Hexanolide structure
(S)-5-Hexanolide structure
Product name:(S)-5-Hexanolide
CAS No:16320-13-1
MF:C6H10O2
Molecular Weight:114.1424
CID:121577
PubChem ID:7269384

(S)-5-Hexanolide Properties

Names and Identifiers

    • 2H-Pyran-2-one,tetrahydro-6-methyl-, (6S)-
    • (S)-5-HEXANOLIDE
    • (-)-
    • (-)-(S)-5-Hexanolide
    • (-)-6-Methyl-tetrahydro-2-pyrone
    • (5S)-Methyl-5-pentanolide
    • (S)-
    • (S)-(-)-hexanolide
    • (S)-5-hydroxy-hexanoic acid lactone
    • (S)-6-methyltetrahydro-2H-pyran-2-one
    • (S)-6-methyl-tetrahydro-pyran-2-one
    • (S)-6-Methyltetrahydropyran-2-one
    • (S)-Dihydroparasorbic Acid
    • (S)-Tetrahydro-6-methyl-2H-pyran-2-one
    • AC1OJJ67
    • A-Hexalactone
    • 16320-13-1
    • DTXSID00428482
    • SCHEMBL18268911
    • (6S)-6-methyloxan-2-one
    • F86686
    • (S)-5-Hexanolide
    • Inchi: InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3/t5-/m0/s1
    • InChIKey: RZTOWFMDBDPERY-YFKPBYRVSA-N
    • SMILES: C[C@H]1CCCC(=O)O1

Computed Properties

  • 精确分子量: 114.06800
  • 同位素质量: 114.068079557g/mol
  • Isotope Atom Count: 0
  • 氢键供体数量: 0
  • 氢键受体数量: 2
  • 重原子数量: 8
  • 可旋转化学键数量: 0
  • 复杂度: 98.7
  • 共价键单元数量: 1
  • 确定原子立构中心数量: 1
  • 不确定原子立构中心数量: 0
  • 确定化学键立构中心数量: 0
  • 不确定化学键立构中心数量: 0
  • 拓扑分子极性表面积: 26.3Ų
  • XLogP3: 1

Experimental Properties

  • Boiling Point: 103-104 C
  • PSA: 26.30000
  • LogP: 1.10200

(S)-5-Hexanolide Security Information

(S)-5-Hexanolide Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(S)-5-Hexanolide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H294410-2.5g
(S)-5-Hexanolide
16320-13-1
2.5g
$ 7600.00 2023-09-07
TRC
H294410-1g
(S)-5-Hexanolide
16320-13-1
1g
$ 1635.00 2022-06-04
TRC
H294410-100mg
(S)-5-Hexanolide
16320-13-1
100mg
$259.00 2023-05-18
TRC
H294410-1000mg
(S)-5-Hexanolide
16320-13-1
1g
$1975.00 2023-05-18

(S)-5-Hexanolide Synthesis

(S)-5-Hexanolide Literature

Additional information on (S)-5-Hexanolide

Professional Introduction to (S)-5-Hexanolide (CAS No. 16320-13-1)

(S)-5-Hexanolide, with the chemical compound identifier CAS No. 16320-13-1, is a significant molecule in the field of organic chemistry and pharmaceutical research. This chiral lactone has garnered considerable attention due to its unique structural properties and potential applications in various biochemical pathways. The compound belongs to the class of cyclic esters, specifically a hexanolide, which makes it a versatile intermediate in synthetic chemistry and a promising candidate for further investigation in medicinal chemistry.

The stereochemistry of (S)-5-Hexanolide is particularly noteworthy, as the (S) configuration imparts specific interactions with biological targets. This chirality is crucial in pharmaceutical development, where enantiomers can exhibit markedly different biological activities. The compound’s ability to interact with enzymes and receptors in a selective manner has opened up new avenues for drug design and development, particularly in the treatment of neurological disorders and inflammatory conditions.

Recent research has highlighted the role of (S)-5-Hexanolide in modulating neural pathways. Studies have demonstrated its potential as a precursor or analog in the synthesis of bioactive molecules that influence neurotransmitter release and receptor binding. For instance, derivatives of this lactone have shown promise in preclinical trials for their ability to enhance cognitive function and reduce neuroinflammation. These findings align with the growing interest in natural product-inspired compounds that can interact with complex biological systems without excessive side effects.

The structural framework of (S)-5-Hexanolide also makes it an attractive scaffold for further chemical modification. Researchers have explored various synthetic routes to derivatize this compound, leading to a library of analogs with enhanced pharmacological properties. These modifications often involve introducing functional groups that improve solubility, bioavailability, or target specificity. Such efforts are critical in moving from a lead compound to an effective therapeutic agent, and (S)-5-Hexanolide serves as an excellent starting point for such endeavors.

In addition to its pharmaceutical applications, (S)-5-Hexanolide has been investigated for its potential role in materials science. The compound’s ability to form stable complexes with other molecules has led to studies on its use as a ligand or chiral auxiliary in catalytic processes. These applications are particularly relevant in green chemistry, where efficient and selective reactions are desired to minimize environmental impact. The versatility of (S)-5-Hexanolide underscores its importance not only as a biochemical intermediate but also as a material science component.

The synthesis of (S)-5-Hexanolide itself is another area of active research. While several methods have been reported, including biocatalytic approaches using engineered enzymes, recent advances have focused on optimizing yield and scalability. These efforts are essential for ensuring that the compound can be produced cost-effectively and sustainably, which is crucial for industrial applications. Additionally, the development of novel synthetic routes can provide insights into the reactivity patterns of lactones, contributing to broader advancements in organic chemistry.

The biological activity of (S)-5-Hexanolide has also been explored beyond its neurological effects. Preliminary studies suggest that it may have anti-inflammatory properties by interacting with specific signaling pathways involved in immune responses. This dual functionality—both modulating neural activity and influencing inflammation—makes it a compelling candidate for multifaceted therapeutic strategies. Such multifunctionality is increasingly sought after in drug development, as it can address multiple symptoms or underlying mechanisms simultaneously.

Future directions for research on (S)-5-Hexanolide include expanding its pharmacological profile through structure-activity relationship studies. By systematically varying substituents on the lactone ring, researchers can uncover new biological activities or enhance existing ones. This approach not only advances our understanding of the compound’s potential but also provides valuable data for computational modeling and drug discovery algorithms. The integration of experimental data with computational methods will be key to unlocking the full therapeutic potential of (S)-5-Hexanolide.

The growing body of literature on (S)-5-Hexanolide underscores its significance as both a research tool and a potential therapeutic agent. Its unique structural features, combined with its diverse biological interactions, make it a cornerstone in several areas of scientific inquiry. As research continues to evolve, it is likely that new applications and insights will emerge, further solidifying the compound’s place in modern chemistry and medicine.

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